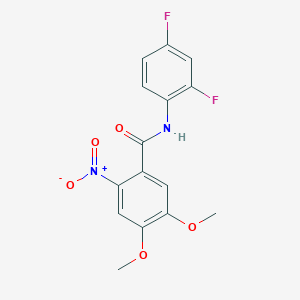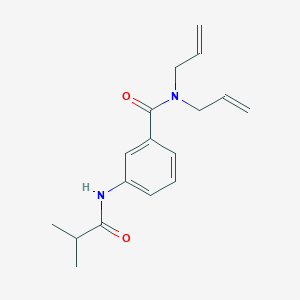
N,N-diallyl-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3-(isobutyrylamino)benzamide, also known as DIBA, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DIBA is a member of the benzamide family and is characterized by the presence of two allyl groups and an isobutyrylamino group attached to a benzene ring. In
Applications De Recherche Scientifique
N,N-diallyl-3-(isobutyrylamino)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N,N-diallyl-3-(isobutyrylamino)benzamide is in the field of cancer research. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can prevent the growth and proliferation of cancer cells.
In addition to its anti-cancer properties, N,N-diallyl-3-(isobutyrylamino)benzamide has also been studied for its potential applications in the field of neuroprotection. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Mécanisme D'action
The mechanism of action of N,N-diallyl-3-(isobutyrylamino)benzamide involves the inhibition of HDACs. HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can alter the expression of genes that are involved in various cellular processes, including cell growth and proliferation. This can lead to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has also been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-diallyl-3-(isobutyrylamino)benzamide is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new treatments. However, one of the limitations of N,N-diallyl-3-(isobutyrylamino)benzamide is its low yield during synthesis. This can make it difficult to obtain large quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments.
Orientations Futures
There are a number of future directions for research on N,N-diallyl-3-(isobutyrylamino)benzamide. One area of research is the development of new synthesis methods that can increase the yield of N,N-diallyl-3-(isobutyrylamino)benzamide. This would make it easier to obtain larger quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments. Another area of research is the investigation of the potential applications of N,N-diallyl-3-(isobutyrylamino)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of new derivatives of N,N-diallyl-3-(isobutyrylamino)benzamide that have improved properties for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-diallyl-3-(isobutyrylamino)benzamide involves the reaction between N,N-diallylaniline and isobutyryl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of N,N-diallyl-3-(isobutyrylamino)benzamide obtained through this method is typically around 50%.
Propriétés
IUPAC Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-10-19(11-6-2)17(21)14-8-7-9-15(12-14)18-16(20)13(3)4/h5-9,12-13H,1-2,10-11H2,3-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAQAOFNPJFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


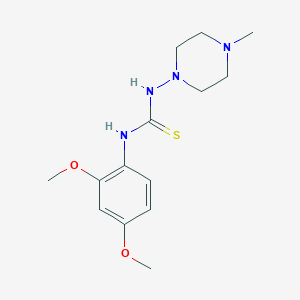
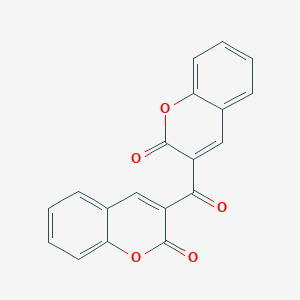
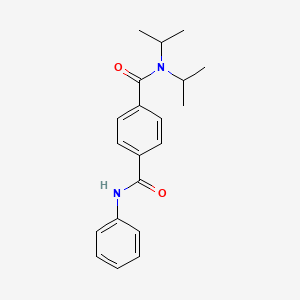
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)


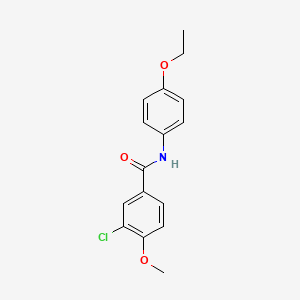
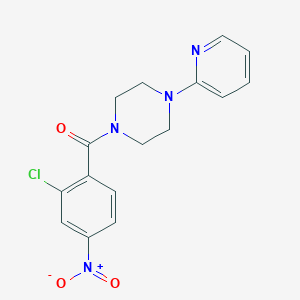
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
